2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a methyl group, and an indole-derived hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenoxy intermediate:
Synthesis of the indole intermediate: This step involves the formation of the indole ring system, which is then functionalized to introduce the dimethylamino and oxo groups.
Coupling of intermediates: The phenoxy and indole intermediates are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorinated phenoxy group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide analogs: These compounds share a similar core structure but differ in the substituents attached to the phenoxy or indole moieties.
Other indole derivatives: Compounds with an indole core structure but different functional groups.
Uniqueness
The uniqueness of 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27ClN4O3 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-14(2)17-11-18(24)15(3)10-20(17)31-12-21(29)25-26-22-16-8-6-7-9-19(16)28(23(22)30)13-27(4)5/h6-11,14,30H,12-13H2,1-5H3 |
InChI Key |
YGHFYYMTUMKYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN(C)C)O |
Origin of Product |
United States |
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